molecular formula C15H17F2N3O4S B6571896 8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-10-1

8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6571896
CAS RN: 1021262-10-1
M. Wt: 373.4 g/mol
InChI Key: SRYARHZVOXYQQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information on the synthesis of this specific compound, related compounds such as “cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione” have been synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . Another related compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been synthesized in a simple, fast, and cost-effective three-step process .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It is a spiro compound, which means it has two rings linked by one atom. It contains a triazaspiro[4.5]decane core, which suggests it has a ten-membered ring with three nitrogen atoms and a smaller ring fused to it. The “2,4-difluorobenzenesulfonyl” and “3-ethyl” groups are substituents on this core .

Future Directions

Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. The synthesis methods used for related compounds could potentially be adapted for this compound .

properties

IUPAC Name

8-(2,4-difluorophenyl)sulfonyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O4S/c1-2-20-13(21)15(18-14(20)22)5-7-19(8-6-15)25(23,24)12-4-3-10(16)9-11(12)17/h3-4,9H,2,5-8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYARHZVOXYQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,4-Difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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